N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine is an organic compound classified as an amine It features a cyclohexane ring substituted with an ethyl group, a methyl group, and an isopropyl group, along with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is first alkylated with ethyl and isopropyl halides in the presence of a strong base such as sodium hydride.
Reductive Amination: The resulting ketone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylcyclohexylamine: Similar structure but lacks the ethyl and isopropyl groups.
N-Ethylcyclohexylamine: Similar structure but lacks the methyl and isopropyl groups.
N-Isopropylcyclohexylamine: Similar structure but lacks the ethyl and methyl groups.
Uniqueness
N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of all three substituents (ethyl, methyl, and isopropyl) on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-ethyl-3-methyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-13-11-6-7-12(9(2)3)10(4)8-11/h9-13H,5-8H2,1-4H3 |
InChI Key |
RDPNCAUIESVICE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC(C(C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.